Home > Products > Screening Compounds P80448 > Vernakalant hydrochloride
Vernakalant hydrochloride - 605683-48-5

Vernakalant hydrochloride

Catalog Number: EVT-7952664
CAS Number: 605683-48-5
Molecular Formula: C20H32ClNO4
Molecular Weight: 385.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vernakalant hydrochloride is a novel antiarrhythmic agent primarily used for the rapid conversion of recent-onset atrial fibrillation to normal sinus rhythm. This compound, which is a hydrochloride salt of vernakalant, was developed to selectively target atrial tissue, making it distinct from other antiarrhythmic drugs that often affect both atrial and ventricular tissues. Its unique mechanism of action and favorable pharmacokinetic profile have made it a significant focus in cardiovascular pharmacotherapy.

Source

Vernakalant hydrochloride is synthesized through a series of chemical reactions involving readily available raw materials. The synthesis process has been optimized to avoid the use of heavy metals and to facilitate industrial production, which is crucial for its availability as a therapeutic agent.

Classification

Vernakalant hydrochloride belongs to the class of antiarrhythmic medications. It is specifically classified as an atrial-selective agent due to its preferential action on the atrial myocardium, distinguishing it from other agents that may affect ventricular function.

Synthesis Analysis

Methods

The synthesis of vernakalant hydrochloride involves multiple steps that include selective amino protection, nucleophilic addition, nucleophilic substitution, deprotection, cyclization, reduction, and salt formation. The following outlines the key steps in the synthesis process:

  1. Selective Amino Protection: A chiral amino cyclohexanol is reacted with an amino protecting agent in a solvent with alkali at controlled temperatures.
  2. Nucleophilic Addition: The protected amino compound undergoes nucleophilic addition with an electrophilic reagent.
  3. Nucleophilic Substitution: The resulting compound then experiences nucleophilic substitution to form a key intermediate.
  4. Deprotection: The protecting group is removed to yield the active pharmaceutical ingredient.
  5. Cyclization and Reduction: Further reactions lead to the formation of the final compound through cyclization followed by reduction.
  6. Salt Formation: The final step involves treating the compound with hydrochloric acid to form vernakalant hydrochloride .

Technical Details

The synthetic route ensures chirality at critical centers and employs mild reaction conditions that are conducive to large-scale production. The use of inexpensive reagents enhances the feasibility of this synthesis method for pharmaceutical manufacturing .

Molecular Structure Analysis

Structure

Vernakalant hydrochloride has the chemical formula C20H31N1O4HClC_{20}H_{31}N_{1}O_{4}\cdot HCl and a molecular mass of approximately 385.93 g/mol (for the hydrochloride salt). Its structure features a cyclohexane ring with multiple functional groups that contribute to its pharmacological activity.

Data

  • CAS Number: 748810-28-8
  • Molecular Weight: 385.93 g/mol
  • pKa: 9.5
  • Aqueous Solubility: 274-496 mg/mL over a pH range of 1-13 .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing vernakalant hydrochloride include:

  • Nucleophilic Addition: This step is critical for forming carbon-nitrogen bonds that are essential for building the core structure.
  • Cyclization: This reaction forms cyclic structures that are crucial for the biological activity of the compound.
  • Reduction Reactions: These reactions are employed to modify functional groups into their desired states.
  • Salt Formation: The final step involves converting the free base into its hydrochloride form, enhancing solubility and stability .

Technical Details

The synthesis employs techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.

Mechanism of Action

Vernakalant acts primarily by inhibiting specific potassium currents (IKur and IKr) and sodium channels (Nav1.5) in cardiac tissue. This selective inhibition leads to:

  • Prolongation of Effective Refractory Period: By targeting atrial tissues more than ventricular tissues, vernakalant effectively prolongs the refractory period in atrial fibrillation without significantly affecting ventricular function.
  • Rate and Voltage Dependence: The drug's affinity for sodium channels increases at higher heart rates, enhancing its efficacy during arrhythmic episodes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Freely soluble in water across a wide pH range, facilitating intravenous administration.

Chemical Properties

Applications

Vernakalant hydrochloride is primarily used in clinical settings for:

  • Rapid Conversion of Atrial Fibrillation: It has shown efficacy in converting patients with recent-onset atrial fibrillation back to normal sinus rhythm within minutes post-administration.
  • Cardiovascular Research: Its unique properties make it a valuable tool in studying cardiac electrophysiology and developing new antiarrhythmic therapies.
Mechanistic Pharmacology of Vernakalant Hydrochloride

Molecular Targets in Atrial-Specific Ion Channel Modulation

Vernakalant hydrochloride (brand name Brinavess®) exerts its antiarrhythmic effects through atrial-selective ion channel modulation, distinguishing it from non-selective class III antiarrhythmics. Its primary molecular targets include:

  • Ultra-rapid delayed rectifier potassium current (I~Kur~): Expressed almost exclusively in human atria, I~Kur~ blockade prolongs atrial action potential duration (APD) and effective refractory period (ERP) without affecting ventricular repolarization. Vernakalant inhibits I~Kur~ in the open state, maintaining efficacy at high atrial rates typical of atrial fibrillation (AF) [3] [5].
  • Acetylcholine-activated inward rectifier potassium current (I~K,ACh~): This constitutively active current in AF promotes atrial repolarization shortening. Vernakalant potently blocks I~K,ACh~, further prolonging atrial ERP [3].
  • Transient outward potassium current (I~to~): While present in both atria and ventricles, I~to~ contributes significantly to early atrial repolarization. Vernakalant’s blockade of Kv4.3 channels (mediating I~to~) enhances atrial refractoriness [3] [6].

Table 1: Atrial-Selective Ion Channels Targeted by Vernakalant Hydrochloride

Ion ChannelPrimary SubunitAtrial SelectivityFunctional Consequence of Blockade
I~Kur~Kv1.5High (absent in ventricles)Prolongs atrial ERP; no ventricular effect
I~K,ACh~Kir3.1/3.4High (atrial-predominant)Counteracts AF-induced remodeling
I~to~Kv4.3Moderate (higher density in atria)Suppresses early repolarization phase
I~Kr~ (hERG)Kv11.1Low (ventricular prominence)Minimal QT prolongation

This atrial-selective profile enables vernakalant to suppress re-entrant circuits in AF while minimizing ventricular proarrhythmia risks [3] [5].

Rate- and Voltage-Dependent Sodium Channel Blockade Dynamics

Vernakalant demonstrates state-specific sodium channel (Na~v~1.5) inhibition critical to its atrial selectivity:

  • Voltage-dependent blockade: At physiological resting potentials (–85 mV), ventricular sodium channels are largely closed, limiting vernakalant binding. In fibrillating atria, depolarized resting potentials (–60 to –70 mV) increase channel inactivation, enhancing vernakalant’s affinity for inactivated states [4] [5].
  • Rate-dependent efficacy: Vernakalant exhibits rapid unbinding kinetics (τ~recovery~ ≈ 0.5 sec). At normal sinus rates, transient channel binding minimally impacts conduction. During rapid AF rates (>300 bpm), cumulative block reduces atrial excitability by suppressing maximum action potential upstroke velocity (dV/dt~max~) [3] [4].
  • Atrial-preferential inhibition: The baseline 10-mV depolarization of atrial versus ventricular myocytes is accentuated in AF. Vernakalant’s 3-fold higher potency at depolarized potentials (–60 mV vs. –120 mV) creates functional atrial selectivity [4].

This dual voltage- and rate-dependence allows vernakalant to preferentially suppress sodium influx in rapidly depolarizing atrial tissue while sparing ventricular conduction [3] [5].

Multichannel Inhibition: Synergistic Effects on Atrial Repolarization

The anti-AF efficacy of vernakalant arises from synergistic multichannel interactions:

  • ERP prolongation beyond APD: Vernakalant increases atrial ERP more than APD, creating post-repolarization refractoriness. This prevents re-excitation by wavefronts propagating immediately after repolarization, a key mechanism terminating AF re-entry [3] [6].
  • Late sodium current (I~Na,late~) inhibition: By blocking persistent sodium influx, vernakalant reduces intracellular calcium loading via Na^+^/Ca^2+^ exchange. This mitigates calcium-triggered ectopy and atrial-tachycardia remodeling [3].
  • Reverse use-dependence mitigation: Unlike classic potassium blockers (e.g., sotalol), vernakalant’s I~Kur~ blockade increases with rate. This maintains ERP prolongation efficacy during rapid AF while reducing bradycardia-dependent proarrhythmia [4] [5].

Table 2: Synergistic Electrophysiological Effects of Vernakalant’s Multichannel Blockade

ParameterEffect of VernakalantContribution to AF Termination
Atrial ERP↑↑↑ (53 ms in dogs)Prevents wavefront re-entry
Atrial APD↑↑Reduces re-entry wavelength
Post-repolarization refractoriness↑↑↑Blocks early re-excitation
Conduction velocity↓ (rate-dependent)Disrupts high-frequency rotors
dV/dt~max~↓↓ (at rapid rates)Reduces excitability in fibrillating tissue

These integrated actions prolong wavelength and terminate re-entry while maintaining atrial contractility [3] [6].

Atrial-Selectivity Mechanisms: Structural and Functional Determinants

Vernakalant’s atrial selectivity stems from converging structural and electrophysiological factors:

  • Ion channel expression gradients: Molecular targets like Kv1.5 (I~Kur~) and Kir3.x (I~K,ACh~) exhibit atrial-dominant expression. Human ventricles lack functional I~Kur~ channels, explaining ventricular-sparing effects [3] [5].
  • Stereospecific binding: The RRR-stereoisomer of vernakalant hydrochloride exhibits optimal binding to atrial sodium channels. The chiral hydroxyl group position influences interaction with Na~v~1.5 inactivation gates [1] [4].
  • Resting membrane potential differences: Atrial myocytes have intrinsically depolarized resting potentials (–75 mV vs. –85 mV in ventricles). Vernakalant’s higher affinity for inactivated Na~v~1.5 states amplifies blockade in depolarized atria [4] [5].
  • Pharmacokinetic tissue distribution: Rapid distribution kinetics (t~1/2α~ ≈ 3 min) achieves higher initial atrial concentrations. Hydrophilic properties limit intracellular accumulation in ventricles with denser t-tubule networks [1] [3].

Table 3: Structural and Functional Bases of Vernakalant’s Atrial Selectivity

DeterminantAtrial CharacteristicVentricular CharacteristicImpact on Vernakalant
I~Kur~ expressionHigh (Kv1.5 channels)AbsentSelective ERP prolongation
Resting membrane potential–70 to –80 mV–80 to –90 mVEnhanced Na+ block in atria
I~K,ACh~ densityHigh (AF-remodeled)LowAtrial-specific repolarization control
T-tubule densitySparseDenseLower ventricular accumulation

These mechanisms collectively enable vernakalant to achieve a 10:1 atrial:ventricular ERP prolongation ratio in experimental models, explaining its clinical efficacy in AF conversion with minimal ventricular effects [3] [6].

Properties

CAS Number

605683-48-5

Product Name

Vernakalant hydrochloride

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

Molecular Formula

C20H32ClNO4

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1

InChI Key

JMHYCBFEEFHTMK-IIUXMCBISA-N

SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.